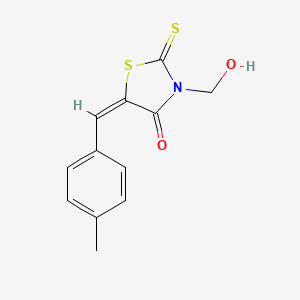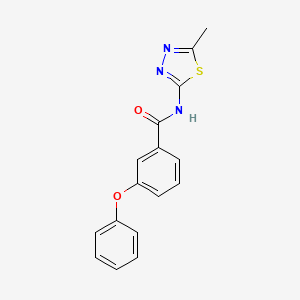![molecular formula C20H23N3O4 B5018751 1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5018751.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine, also known as DNPP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. DNPP belongs to the class of piperazine derivatives and has shown promising results in several scientific research studies. In
Mécanisme D'action
The exact mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor antagonist and a dopamine receptor agonist. This compound may also modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of gene expression, and the inhibition of cell proliferation. This compound has also been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has several limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for 1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other fields of medicine, and the elucidation of its exact mechanism of action. This compound may also have potential applications in the development of novel diagnostic and therapeutic tools for various diseases.
Méthodes De Synthèse
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine can be synthesized using several methods, including the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with 4-nitroaniline in the presence of triethylamine. Another method involves the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with 4-nitrophenylpiperazine in the presence of triethylamine. Both methods yield this compound as a yellow crystalline powder.
Applications De Recherche Scientifique
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of schizophrenia and Alzheimer's disease. In oncology, this compound has been shown to have antitumor activity and may have potential applications in the treatment of various cancers. In infectious diseases, this compound has been shown to have antibacterial and antifungal activity and may have potential applications in the treatment of various infections.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-15-11-16(2)13-19(12-15)27-14-20(24)22-9-7-21(8-10-22)17-3-5-18(6-4-17)23(25)26/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABLZIFOQSQEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5018672.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-(3-hydroxy-2,2-dimethylpropyl)propanamide](/img/structure/B5018691.png)

![3-(3-{1-[3-(4-morpholinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5018710.png)
![diethyl [3-(3-methylphenoxy)propyl]malonate](/img/structure/B5018716.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5018721.png)
![2,2,2-trichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5018722.png)


![4-(4-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5018748.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5018753.png)
![4-methoxy-N-(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5018754.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B5018762.png)
![N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5018770.png)